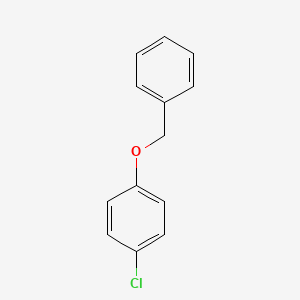

4-Benzyloxychlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCBJNFGAMHBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227819 | |

| Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7700-27-8 | |

| Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7700-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxychlorobenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-benzyloxychlorobenzene. The document details the physicochemical characteristics of the compound, offering tabulated data for easy reference. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, along with methodologies for its purification and characterization using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules.

Chemical Properties and Structure

This compound, also known as 1-chloro-4-(phenylmethoxy)benzene, is an aromatic ether. Its structure consists of a chlorophenyl group linked to a benzyl group through an ether linkage.

Chemical Structure

The chemical structure of this compound is depicted below:

IUPAC Name: 1-chloro-4-(phenylmethoxy)benzene[1] Canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl[1] InChI: InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2[1] InChIKey: OBCBJNFGAMHBTC-UHFFFAOYSA-N[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁ClO | [2] |

| Molecular Weight | 218.68 g/mol | [2] |

| Appearance | White solid | |

| Melting Point | 70 °C | [3] |

| Boiling Point | 321.0 ± 17.0 °C (Predicted) | [3] |

| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. | |

| LogP | 3.919 |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[4][5][6] This procedure involves the reaction of a phenoxide ion with a primary alkyl halide. For the synthesis of this compound, 4-chlorophenol is deprotonated with a base to form the 4-chlorophenoxide ion, which then undergoes a nucleophilic substitution reaction with benzyl chloride.

Reaction Scheme:

-

4-Chlorophenol

-

Sodium hydroxide (NaOH)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Ethanol (or another suitable solvent like DMF or DMSO)[4]

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Deionized water

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 equivalent) in ethanol.

-

To the stirred solution, add a stoichiometric amount of sodium hydroxide (1.0 equivalent) to form the sodium 4-chlorophenoxide. The reaction is typically exothermic.

-

Alkylation: To the resulting phenoxide solution, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with 5% aqueous sodium hydroxide solution, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.[7][8][9]

A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.[10][11]

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

-

Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

-

Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Characterization

Spectroscopic Analysis

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the chlorophenyl and benzyl groups, as well as a singlet for the benzylic methylene protons. The aromatic region will likely show two sets of doublets for the para-substituted chlorophenyl ring and a multiplet for the monosubstituted benzyl ring. The benzylic protons should appear as a singlet around 5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbons of the benzyloxy group will have characteristic chemical shifts.

The FTIR spectrum will provide information about the functional groups present in the molecule.[12][13] Key absorption bands are expected for:

-

C-O-C (ether) stretching: Strong absorption band in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.[14]

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.[14]

-

C-Cl stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.[14]

Mass spectrometry will confirm the molecular weight of the compound.[15] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (218.68 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak should be observed, corresponding to the ³⁷Cl isotope.[16] Common fragmentation patterns may include the loss of the benzyl group or the chlorophenyl group.[17]

Logical Relationships and Workflows

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The tabulated data and comprehensive experimental protocols are intended to be a practical resource for laboratory work. The provided synthesis workflow diagram offers a clear visual representation of the process. As a versatile chemical intermediate, a thorough understanding of the properties and synthesis of this compound is crucial for its effective application in research and development, particularly in the synthesis of novel organic compounds with potential biological activity.

References

- 1. Benzene, 1-chloro-4-(phenylmethoxy)- | C13H11ClO | CID 139062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. francis-press.com [francis-press.com]

- 6. francis-press.com [francis-press.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-Benzyloxychlorobenzene (CAS: 7700-27-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-benzyloxychlorobenzene, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and explores the mechanisms of action of its biologically active derivatives.

Core Physicochemical Properties

This compound, also known as 1-(benzyloxy)-4-chlorobenzene, is a colorless solid at room temperature.[1][2] It is widely utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] Its key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 7700-27-8 | [1][3][4] |

| Molecular Formula | C₁₃H₁₁ClO | [1][3][4] |

| Molecular Weight | 218.68 g/mol | [1][5] |

| Melting Point | 70 °C | [1][3][4] |

| Boiling Point | 321 °C at 760 mmHg | [1][3][4] |

| Density | 1.175 g/cm³ | [1][3][4] |

| Flash Point | 149 °C | [1][3][4] |

| Appearance | Colorless to pale yellow solid/liquid | [1][2] |

| Solubility | Soluble in organic solvents such as toluene. | [6] |

| LogP | 3.919 | [3][4] |

| Refractive Index | 1.584 | [1][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis via Williamson Ether Synthesis

The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 4-chlorophenol with a benzyl halide.

Reaction Scheme:

Materials:

-

4-Chlorophenol

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Acetone (or N,N-dimethylformamide - DMF)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-chlorophenol (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

-

Addition of Benzyl Halide: While stirring the mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Extraction: To the residue, add deionized water and a suitable organic solvent for extraction (e.g., diethyl ether). Transfer the mixture to a separatory funnel.

-

Washing: Separate the organic layer and wash it sequentially with 1 M sodium hydroxide solution (to remove unreacted phenol), deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Caption: Workflow for the synthesis and purification of this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to yield a crystalline solid.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Hexane

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Solvent Selection: A mixed solvent system of ethanol and water, or ethanol and hexane, is often effective. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Induce Crystallization: While the solution is still hot, add hot deionized water or hexane dropwise until the solution becomes slightly cloudy.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol/water or ethanol/hexane mixture.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of the synthesized this compound can be assessed using RP-HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting composition of 60:40 (acetonitrile:water) with a linear gradient to 80:20 over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220-230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Applications in Drug Discovery: A Precursor to Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise as inhibitors of important biological targets.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Derivatives of this compound have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[7][8] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression of tumor suppressor genes. Inhibition of LSD1 can restore the expression of these genes, thereby impeding cancer cell growth.

Caption: Mechanism of LSD1 inhibition by this compound derivatives.

Inhibition of Monoamine Oxidase B (MAO-B)

Other derivatives containing the 4-benzyloxy moiety have been developed as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[9][10] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. In neurodegenerative diseases such as Parkinson's, inhibiting MAO-B can increase dopamine levels in the brain, alleviating symptoms. These inhibitors are often designed to be reversible and competitive, offering a favorable safety profile.[9][10]

Caption: Mechanism of MAO-B inhibition by this compound derivatives.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an important precursor for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. The detailed protocols and mechanistic insights provided in this guide aim to facilitate its effective use in the laboratory and in the broader context of drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Benzyloxychlorobenzene from 4-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxychlorobenzene, a valuable intermediate in organic synthesis, prepared from 4-chlorophenol. The primary and most effective method for this transformation is the Williamson ether synthesis, which will be the focus of this document. This guide includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the successful synthesis and characterization of this compound.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-chlorophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the acidic hydroxyl group of 4-chlorophenol, forming a more nucleophilic 4-chlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the desired ether product, this compound.

A potential side reaction in this synthesis is the C-alkylation of the phenoxide, which would lead to the formation of 2-benzyl-4-chlorophenol. However, by carefully selecting the reaction conditions, particularly the choice of solvent and base, the desired O-alkylation can be favored.

Experimental Protocols

Two high-yield protocols for the synthesis of this compound are presented below. The first is a classic approach using a polar aprotic solvent, while the second employs a phase-transfer catalyst in an aqueous medium, offering a greener alternative.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)

This protocol is adapted from established methods for the benzylation of phenols and is reported to achieve high yields.

Reagents:

-

4-Chlorophenol

-

Benzyl chloride

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chlorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-chlorophenoxide salt.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound.

Protocol 2: Green Synthesis using a Phase-Transfer Catalyst

This environmentally friendly protocol utilizes water as the solvent and a phase-transfer catalyst to facilitate the reaction between the water-insoluble reactants.

Reagents:

-

4-Chlorophenol

-

Benzyl bromide

-

Potassium phosphate (K₃PO₄)

-

Tetrabutylammonium bromide (TBAB)

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottom flask, combine 4-chlorophenol (1.0 eq), benzyl bromide (1.2 eq), potassium phosphate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in water.

-

Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Protocol | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) |

| 1 | K₂CO₃ | DMF | None | 80 | 1-2 | up to 96 |

| 2 | K₃PO₄ | Water | TBAB | Room Temp. | 2-4 | up to 99 |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClO |

| Molecular Weight | 218.68 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69-71 °C |

| Boiling Point | 321 °C at 760 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.42-7.30 (m, 5H, Ar-H of benzyl), 7.23 (d, J=8.8 Hz, 2H, Ar-H ortho to O), 6.90 (d, J=8.8 Hz, 2H, Ar-H ortho to Cl), 5.03 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 157.8, 136.8, 129.4, 128.7, 128.2, 127.6, 126.5, 116.3, 70.3 |

| IR (KBr, cm⁻¹) | 3064, 3034 (Ar C-H), 2925, 2870 (C-H), 1595, 1494 (C=C), 1240 (C-O ether), 1088 (C-Cl), 825 (p-substituted benzene) |

Visualizations

Reaction Pathway

The following diagram illustrates the SN2 reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Logical Relationship of Reactants and Products

The following diagram shows the logical relationship between the starting materials, reagents, and the final product.

Spectroscopic Profile of 4-Benzyloxychlorobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzyloxychlorobenzene, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed resource for spectral interpretation and compound characterization. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.42 - 7.30 | m | - | 5H | Ar-H (benzyl) |

| 7.25 | d | 8.8 | 2H | Ar-H (chlorophenyl, ortho to -O-) |

| 6.93 | d | 8.8 | 2H | Ar-H (chlorophenyl, meta to -O-) |

| 5.05 | s | - | 2H | -O-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | C-O (chlorophenyl) |

| 136.5 | C (ipso, benzyl) |

| 129.5 | C-Cl (chlorophenyl) |

| 128.7 | Ar-CH (benzyl) |

| 128.2 | Ar-CH (benzyl) |

| 127.5 | Ar-CH (benzyl) |

| 125.8 | Ar-CH (chlorophenyl, meta to -O-) |

| 116.2 | Ar-CH (chlorophenyl, ortho to -O-) |

| 70.3 | -O-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3064, 3035 | Medium | Aromatic C-H stretch |

| 2925, 2869 | Medium | Aliphatic C-H stretch |

| 1598, 1494, 1454 | Strong | Aromatic C=C stretch |

| 1240 | Strong | Aryl-O-C stretch (asymmetric) |

| 1091 | Strong | C-Cl stretch |

| 825 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

| 738, 696 | Strong | Monosubstituted benzene C-H bend (out-of-plane) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 218/220 | 30 | [M]⁺ (Molecular ion) |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 183 | 15 | [M - Cl]⁺ |

| 127 | 10 | [C₆H₄ClO]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of this compound (10-20 mg for ¹H, 50-100 mg for ¹³C) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL).[1] The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing. The spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method.[3] Approximately 1-2 mg of solid this compound was finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4] The mixture was then compressed in a die under high pressure to form a transparent pellet.[5][6] The pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound was prepared in dichloromethane.[7] 1 µL of the solution was injected into the GC, which was equipped with a 5% phenyl polymethylsiloxane capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of the analyte. Helium was used as the carrier gas. The mass spectrometer was operated in scan mode over a mass range of m/z 40-450.[8]

Experimental Workflow

The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. shimadzu.com [shimadzu.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. ir.ethz.ch [ir.ethz.ch]

Physical properties of 4-Benzyloxychlorobenzene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-benzyloxychlorobenzene, a chemical compound of interest in various research and development applications. This document outlines its melting and boiling points, supported by detailed experimental protocols for accurate determination.

Core Physical Properties

This compound, with the molecular formula C₁₃H₁₁ClO, is a solid at room temperature.[1] Its fundamental physical characteristics, the melting and boiling points, are critical parameters for its handling, purification, and application in synthetic chemistry.

Data Summary

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Melting Point | 70 °C | - |

| Boiling Point | 321 °C | at 760 mmHg |

Note: The boiling point is pressure-dependent. The provided value is at standard atmospheric pressure.

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the melting point of a solid.[2][3]

Apparatus:

-

Thiele tube[4]

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[5]

-

Apparatus Setup: The Thiele tube is filled with heating oil to a level just above the side arm.[4] The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube, with the thermometer bulb and sample immersed in the oil.[6]

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates convection currents, ensuring uniform temperature distribution throughout the oil. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range.[6] For a pure compound, this range is typically narrow.

Boiling Point Determination (Capillary Method)

The capillary method is a micro-scale technique for determining the boiling point of a liquid.[7] Since this compound is a solid at room temperature, it must first be melted to apply this method.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil)

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.[7] The test tube is then attached to a thermometer, with the sample aligned with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath and heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[8]

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool.[8] The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8] This is the point where the vapor pressure of the substance equals the external atmospheric pressure.[9]

Logical Relationship of Physical Properties

The physical properties of a compound are intrinsically linked to its chemical structure. The following diagram illustrates the relationship between this compound and its determined melting and boiling points.

References

- 1. chemconnections.org [chemconnections.org]

- 2. timstar.co.uk [timstar.co.uk]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. labcomercial.com [labcomercial.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility Profile of 4-Benzyloxychlorobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-benzyloxychlorobenzene, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the qualitative solubility profile based on the compound's molecular structure and the principle of "like dissolves like." Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine the quantitative solubility of this compound in various organic solvents. This guide aims to be a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.

Introduction

This compound, also known as 4-chlorophenyl benzyl ether, is an aromatic ether with the chemical formula C₁₃H₁₁ClO. Its molecular structure, featuring a polar ether linkage and two aromatic rings, one of which is substituted with a chlorine atom, imparts a predominantly non-polar character. Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes such as recrystallization, and formulation development. While specific quantitative solubility data is scarce, a qualitative assessment can be made based on its chemical structure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClO |

| Molecular Weight | 218.68 g/mol |

| Melting Point | 70 °C |

| Boiling Point | 321 °C at 760 mmHg |

| Water Solubility | 1.70 ± 0.01 μg/mL[1] |

| Appearance | White to off-white crystalline solid |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The molecule's large non-polar surface area, due to the two benzene rings, suggests good solubility in non-polar and weakly polar solvents. The presence of the ether oxygen and the chlorine atom introduces some polarity, which may allow for limited solubility in more polar solvents.

High Solubility is expected in:

-

Aromatic hydrocarbons: Toluene, Benzene, Xylene

-

Chlorinated solvents: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

Moderate to Low Solubility is expected in:

-

Ketones: Acetone, Methyl ethyl ketone

-

Esters: Ethyl acetate

-

Alcohols: Methanol, Ethanol (solubility likely decreases with increasing polarity of the alcohol)

Insoluble:

-

Water and highly polar solvents

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical or HPLC grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatted shaker or water bath

-

Calibrated thermometer

-

Vials with airtight caps (e.g., screw-cap glass vials with PTFE septa)

-

Syringe filters (chemically resistant to the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for solubility determination.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatted shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours to days. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them to confirm that the concentration is no longer changing.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved solid. The filter should be of a material compatible with the solvent.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the solid residue. The difference in weight gives the mass of dissolved this compound.

-

Alternatively, the concentration of the filtered solution can be determined using a validated analytical method, such as HPLC or GC, by comparing the response to a calibration curve prepared with known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Gravimetric Method: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

-

Chromatographic Method: Determine the concentration from the calibration curve.

-

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical relationship between the properties of the solute and solvent that govern solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

4-Benzyloxychlorobenzene: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxychlorobenzene has emerged as a pivotal building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a benzyl ether protecting group and a reactive aryl chloride moiety—allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, and delves into its application as a precursor in key synthetic reactions, including Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Detailed experimental protocols for these transformations are provided, alongside its utility in the synthesis of high-value molecules, such as intermediates for the Selective Estrogen Receptor Modulator (SERM), Bazedoxifene. This document serves as a technical resource for chemists engaged in the design and execution of complex synthetic routes in drug discovery and development.

Introduction: The Strategic Importance of Aryl Ethers in Synthesis

Aryl ethers are a significant class of organic compounds, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group.[1] They are integral structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The ether linkage, while generally stable, can be strategically cleaved, and the aromatic core provides a scaffold for extensive functionalization. The introduction of a chlorine atom onto the aromatic ring, as seen in this compound, furnishes a reactive handle for modern cross-coupling methodologies, which have revolutionized the synthesis of complex molecules.[2][3] The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed under mild conditions at a later synthetic stage.[4][5] This dual functionality makes this compound a highly valuable and versatile precursor in multi-step synthetic campaigns.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7700-27-8 | [6] |

| Molecular Formula | C₁₃H₁₁ClO | [6] |

| Molecular Weight | 218.68 g/mol | [6] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 69-72 °C | - |

| Boiling Point | 321 °C at 760 mmHg | - |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | - |

| Density | 1.175 g/cm³ | - |

Safety Information: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Core Synthetic Transformations

This compound is amenable to a variety of synthetic transformations that are central to modern organic chemistry. This section details the experimental protocols for three key reactions: Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound opens up a plethora of synthetic possibilities for carbon-carbon bond formation.

Experimental Protocol: Synthesis of (4-(Benzyloxy)phenyl)magnesium chloride

-

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

An inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

-

Cool the reaction mixture to room temperature. The resulting grey to brown solution of (4-(benzyloxy)phenyl)magnesium chloride is ready for use in subsequent reactions.

-

-

Quantitative Data:

Table 2: Representative Data for Grignard Reagent Formation

Parameter Value Reactant This compound Reagent Magnesium Solvent Anhydrous THF Initiator Iodine Reaction Time 2-3 hours Typical Yield High (used in situ)

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, enabling the synthesis of biaryl compounds.

Experimental Protocol: Synthesis of 4-Benzyloxy-1,1'-biphenyl

-

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

An inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in degassed toluene.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add degassed toluene and water (typically in a 10:1 ratio) to the reaction mixture.

-

Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-benzyloxy-1,1'-biphenyl.[7]

-

-

Quantitative Data:

Table 3: Representative Data for Suzuki-Miyaura Coupling

Parameter Value Aryl Halide This compound Boronic Acid Phenylboronic acid Catalyst Pd(OAc)₂ (2 mol%) Ligand SPhos (4 mol%) Base K₃PO₄ Solvent Toluene/H₂O Temperature 100-110 °C Reaction Time 12-24 hours Typical Yield 85-95%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for the synthesis of C-N bonds, allowing for the preparation of a wide range of arylamines.[8]

Experimental Protocol: Synthesis of 4-(4-(Benzyloxy)phenyl)morpholine

-

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

An inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add this compound (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[9]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 4-(4-(benzyloxy)phenyl)morpholine.

-

-

Quantitative Data:

Table 4: Representative Data for Buchwald-Hartwig Amination

Parameter Value Aryl Halide This compound Amine Morpholine Catalyst Pd₂(dba)₃ (1-2 mol%) Ligand XPhos (2-4 mol%) Base NaOtBu Solvent Toluene Temperature 100 °C Reaction Time 12-24 hours Typical Yield 80-95%

Application in Drug Development: Synthesis of a Bazedoxifene Intermediate

The utility of this compound as a precursor is exemplified in the synthesis of key intermediates for the drug Bazedoxifene, a third-generation SERM used for the prevention of postmenopausal osteoporosis.[2] The synthesis involves a multi-step sequence starting from the conversion of this compound to 4-benzyloxyaniline.

Synthetic Pathway to a Bazedoxifene Intermediate

The overall synthetic strategy involves the initial amination of this compound, followed by diazotization and reduction to form the corresponding hydrazine, which is a crucial component for the subsequent Fischer indole synthesis.

Caption: Synthetic pathway to a key Bazedoxifene intermediate.

Experimental Protocols for Intermediate Synthesis

Protocol 4.2.1: Synthesis of 4-Benzyloxyaniline

4-Benzyloxyaniline can be synthesized from this compound via a Buchwald-Hartwig amination reaction using an ammonia surrogate like benzophenone imine, followed by acidic hydrolysis. Alternatively, a more common laboratory-scale synthesis starts from 4-nitrophenol. The following protocol describes the synthesis of 4-benzyloxyaniline hydrochloride from 4-nitrophenol, which is a common precursor.[10]

-

Step 1: Synthesis of 4-Benzyloxynitrobenzene

-

To a solution of 4-nitrophenol (1.0 equivalent) in a suitable solvent like acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Add benzyl bromide or benzyl chloride (1.1 equivalents) and heat the mixture to reflux for 4-6 hours.

-

After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed with water, and dried to give 4-benzyloxynitrobenzene.

-

-

Step 2: Reduction to 4-Benzyloxyaniline

-

4-Benzyloxynitrobenzene (1.0 equivalent) is dissolved in ethanol.

-

To this solution, tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid are added.

-

The mixture is heated to reflux for 2-3 hours.

-

After cooling, the mixture is made basic with a concentrated sodium hydroxide solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to give 4-benzyloxyaniline.[6]

-

-

Step 3: Formation of 4-Benzyloxyaniline Hydrochloride

-

The crude 4-benzyloxyaniline is dissolved in a suitable solvent like diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent is added dropwise until precipitation is complete.

-

The resulting solid is filtered, washed with the solvent, and dried to yield 4-benzyloxyaniline hydrochloride.[10]

-

Protocol 4.2.2: Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride

-

Materials:

-

4-Benzyloxyaniline hydrochloride

-

Sodium nitrite (NaNO₂)

-

Tin(II) chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Suspend 4-benzyloxyaniline hydrochloride (1.0 equivalent) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.0 equivalent) in water, maintaining the temperature at 0 °C. Stir for 30 minutes.

-

To the resulting diazonium salt solution, slowly add a solution of tin(II) chloride (2.5-3.0 equivalents) in concentrated HCl, again keeping the temperature at 0 °C.

-

Stir the mixture at 0 °C for 1 hour.

-

The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.

-

Dry the solid under vacuum to obtain 4-benzyloxyphenylhydrazine hydrochloride. A typical yield for this two-step process is around 96%.[3][6]

-

Mechanism of Action of Bazedoxifene and the Estrogen Receptor Signaling Pathway

Bazedoxifene functions as a SERM by binding to estrogen receptors (ERα and ERβ) and exhibiting tissue-selective agonist or antagonist activity.[11][12] In bone tissue, it acts as an agonist, mimicking the effects of estrogen to inhibit bone resorption and increase bone mineral density. In contrast, in uterine and breast tissue, it acts as an antagonist, blocking the proliferative effects of estrogen.[12]

References

- 1. fiveable.me [fiveable.me]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4-Benzyloxychlorobenzene: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxychlorobenzene is a key aromatic ether that has found significant application in organic synthesis, most notably as a crucial intermediate in the manufacturing of the cholesterol absorption inhibitor, Ezetimibe. This technical guide provides a comprehensive overview of the discovery, history, chemical and physical properties, and synthesis of this compound. Detailed experimental protocols for its preparation via the Williamson ether synthesis are provided, alongside an exploration of its role in drug development. Furthermore, this document visualizes the synthetic workflow and the biological signaling pathway associated with its prominent pharmaceutical application.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of ether synthesis in organic chemistry. While the precise first synthesis of this specific compound is not readily documented in readily available historical literature, its preparation falls under the well-established Williamson ether synthesis , a method developed by Alexander Williamson in 1850. This reaction, involving the reaction of an alkoxide with a primary alkyl halide, remains a cornerstone of ether synthesis today.

The significance of this compound grew with the advancement of medicinal chemistry. Its utility as a stable, crystalline solid and a versatile building block made it an attractive intermediate for the synthesis of more complex molecules. Its prominence surged with the development of Ezetimibe, a blockbuster drug for the treatment of hypercholesterolemia. In the synthesis of Ezetimibe, the benzyloxy group serves as a protecting group for the phenolic hydroxyl group, which is deprotected in the final stages of the synthesis.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClO | [1][2] |

| Molecular Weight | 218.68 g/mol | [1][2] |

| CAS Number | 7700-27-8 | [1][2] |

| Appearance | Colorless solid | [3] |

| Melting Point | 70-72 °C | [3] |

| Boiling Point | 321 °C at 760 mmHg | [3] |

| Density | 1.175 g/cm³ | [3] |

| Flash Point | 149 °C | [3] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism where the phenoxide ion of 4-chlorophenol acts as a nucleophile, attacking the electrophilic benzyl carbon of a benzyl halide.

General Reaction Scheme

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Chlorophenol

-

Benzyl chloride

-

Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

Absolute ethanol or Dimethylformamide (DMF)

-

Lithium iodide (catalytic amount, optional)

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol. Stir the mixture until the solids are completely dissolved.[4]

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.05 eq) dropwise at room temperature. A catalytic amount of lithium iodide can be added to facilitate the reaction.[4]

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford a colorless crystalline solid.

Role in Drug Development: The Synthesis of Ezetimibe

This compound is a pivotal intermediate in the multi-step synthesis of Ezetimibe, a cholesterol absorption inhibitor. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which is deprotected in the final step of the synthesis.

Simplified Synthetic Workflow for Ezetimibe

The following diagram illustrates a simplified workflow for the synthesis of Ezetimibe, highlighting the introduction of the 4-benzyloxyphenyl moiety.

Caption: Simplified workflow for the synthesis of Ezetimibe from this compound.

Biological Significance: The NPC1L1 Signaling Pathway

Ezetimibe, synthesized from this compound, exerts its therapeutic effect by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. NPC1L1 is a transmembrane protein crucial for the absorption of dietary and biliary cholesterol in the small intestine.

Mechanism of Action of Ezetimibe

Ezetimibe binds to the NPC1L1 protein, inhibiting its function. This binding prevents the internalization of the NPC1L1-cholesterol complex into the enterocytes, thereby blocking the absorption of cholesterol from the intestinal lumen into the bloodstream.[5][6][7]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of cholesterol absorption via NPC1L1 and its inhibition by Ezetimibe.

Caption: Inhibition of cholesterol absorption by Ezetimibe via the NPC1L1 pathway.

Conclusion

This compound, a product of the classic Williamson ether synthesis, has evolved from a simple aromatic ether to a cornerstone intermediate in the pharmaceutical industry. Its physicochemical properties and versatile reactivity make it an ideal building block for complex molecular architectures. The synthesis of Ezetimibe stands as a prime example of its critical role in modern drug development. Understanding the synthesis, properties, and biological context of such key intermediates is paramount for researchers and scientists dedicated to advancing pharmaceutical sciences.

References

- 1. scbt.com [scbt.com]

- 2. Benzene, 1-chloro-4-(phenylmethoxy)- | C13H11ClO | CID 139062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN106397292A - Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe - Google Patents [patents.google.com]

- 4. icho2009.co.uk [icho2009.co.uk]

- 5. pnas.org [pnas.org]

- 6. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Chlorophenyl Group in 4-Benzyloxychlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxychlorobenzene is a versatile bifunctional organic compound featuring a chlorophenyl group and a benzyloxy ether moiety. This guide provides a comprehensive technical overview of the reactivity of the chlorophenyl group in this molecule, a critical aspect for its application in organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. The presence of the benzyloxy group exerts a significant electronic influence on the reactivity of the aryl chloride, distinguishing it from simpler chlorobenzene derivatives. This document details key reactions, including nucleophilic aromatic substitution, various palladium-catalyzed cross-coupling reactions, and the formation of organometallic reagents, supported by experimental protocols and quantitative data where available.

General Reactivity Profile

The reactivity of the C-Cl bond in this compound is governed by the electronic properties of the benzene ring, which is influenced by the competing effects of the chlorine atom and the benzyloxy group. The chlorine atom is an inductively withdrawing but resonance-donating group. Conversely, the para-benzyloxy group is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring. This increased electron density generally deactivates the chlorophenyl group towards traditional nucleophilic aromatic substitution (SNAr) reactions, which typically require electron-withdrawing groups to stabilize the Meisenheimer intermediate. However, this electron-rich nature can be favorable for oxidative addition in palladium-catalyzed cross-coupling reactions.

Key Reactions of the Chlorophenyl Group

The chlorophenyl group of this compound can undergo a variety of transformations, allowing for the introduction of new functional groups and the construction of more complex molecules.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound provides a powerful nucleophilic intermediate for the formation of new carbon-carbon bonds. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, the use of tetrahydrofuran (THF) as a solvent is crucial.

Experimental Protocol: Synthesis of 4-Benzyloxyphenylmagnesium Chloride [1]

-

Materials:

-

Magnesium turnings (0.29 g, 12 mmol)

-

This compound (2.19 g, 10 mmol)

-

1,2-Dibromoethane (0.11 g, 0.6 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Argon atmosphere

-

-

Procedure:

-

To a flask equipped with a stirring bar and under an argon atmosphere, add magnesium turnings, 1,2-dibromoethane, and anhydrous THF.

-

Add this compound to the mixture at room temperature.

-

The reaction mixture is gently stirred and then refluxed for 12 hours.

-

After cooling to room temperature, a THF solution of 4-benzyloxyphenylmagnesium chloride is obtained.

-

-

Yield Quantification: The yield of the Grignard reagent can be determined by quenching an aliquot of the reaction mixture with a known amount of an electrophile (e.g., methanol to form benzyl phenyl ether) and analyzing the product formation by Gas Chromatography (GC)[1].

Logical Relationship for Grignard Reagent Formation

Caption: Formation of a Grignard reagent from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), can facilitate these transformations.

The Suzuki-Miyaura coupling enables the formation of biaryl compounds by reacting the aryl chloride with a boronic acid or ester.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

| Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene + Phenylboronic Acid | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |

Table 1: Example of Suzuki-Miyaura Coupling of an Aryl Chloride.

This reaction allows for the formation of C-N bonds, producing arylamines. The reaction of this compound with an amine would yield a 4-benzyloxy-N-arylaniline derivative.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides [2][3]

-

Materials:

-

Aryl Chloride (e.g., 4-chlorotoluene, 4.22 mmol)

-

Amine (e.g., morpholine, 6.33 mmol)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.0633 mmol, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 3.0 mol%)

-

Sodium tert-butoxide (8.44 mmol)

-

Toluene (5 mL)

-

Nitrogen atmosphere

-

-

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, sodium tert-butoxide, and toluene.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride and the amine in one portion.

-

Stir the resulting mixture at reflux for 6 hours.

-

After cooling, quench the reaction with water.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Quantitative Data: While a specific example for this compound is not provided in the searched literature, the coupling of 4-chlorotoluene with morpholine using the protocol above yields the product in 95%[3]. The electron-donating benzyloxy group might slightly decrease the reactivity of the aryl chloride in the oxidative addition step, potentially requiring longer reaction times or a more active catalyst system.

| Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 95[3] |

Table 2: Example of Buchwald-Hartwig Amination of an Aryl Chloride.

Signaling Pathway for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Reduction of the Chlorophenyl Group

The chloro group can be removed through catalytic hydrogenation, a process known as hydrodechlorination. This reaction is valuable for the synthesis of 4-benzyloxyphenol or its deprotected analogue.

A study on the catalytic transfer hydrogenation of 4-benzyloxy-4'-chlorochalcone using palladium on carbon and ammonium formate as the hydrogen donor provides insight into this transformation. It was observed that the conjugated alkene was reduced faster than the aryl chloride in most solvents. However, the study also noted that catalyst poisoning by HCl generated during the reaction could affect the efficiency of the aryl chloride reduction[4].

Experimental Considerations for Catalytic Transfer Hydrogenation [4]

-

Catalyst: Palladium on carbon (Pd/C) is a common catalyst.

-

Hydrogen Donor: Ammonium formate is a convenient in-situ source of hydrogen.

-

Solvent: The choice of solvent can influence the relative rates of reduction of different functional groups.

-

Side Reactions: Debenzylation (cleavage of the benzyloxy group) can occur under hydrogenation conditions.

Logical Relationship for Reduction of the Chloro Group

References

An In-depth Technical Guide on the Stability of the Benzyl Ether Linkage in 4-Benzyloxychlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of the benzyl ether linkage in 4-benzyloxychlorobenzene. Benzyl ethers are widely employed as protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their general robustness.[1] However, a thorough understanding of their stability and lability under various conditions is crucial for their effective application in research, particularly in the intricate synthetic pathways integral to drug development. This document details the stability of this compound under acidic, basic, oxidative, and reductive conditions, offering detailed experimental protocols and comparative data to guide synthetic strategy and reaction design.

Chemical Structure and Properties

This compound is a solid at room temperature with a melting point of approximately 70°C.[2][3] Its structure features a benzyl ether linkage to a 4-chlorophenol moiety. The presence of the electron-withdrawing chlorine atom on the phenyl ring can subtly influence the reactivity of the benzyl ether, a factor to consider when designing synthetic routes.

Chemical Structure:

Molecular Formula: C₁₃H₁₁ClO[4][5]

Molecular Weight: 218.68 g/mol [4][5]

Stability and Cleavage under Various Conditions

The stability of the benzyl ether in this compound is highly dependent on the reaction conditions. While generally stable to a range of reagents, specific conditions can be employed for its selective cleavage.

2.1. Acidic Conditions

Benzyl ethers are generally stable under weakly acidic conditions but are susceptible to cleavage by strong Brønsted or Lewis acids.[6][7] This cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a resonance-stabilized benzyl cation.

Table 1: Representative Stability of this compound under Acidic Conditions

| Reagent/Condition | Temperature (°C) | Time (h) | Outcome | Representative Yield (%) |

| Acetic Acid (50% in H₂O) | 80 | 24 | Stable | >95 |

| Trifluoroacetic Acid (TFA) | 25 | 4 | Cleavage to 4-chlorophenol | ~90 |

| Hydrogen Bromide (HBr) in Acetic Acid (33%) | 25 | 2 | Cleavage to 4-chlorophenol | >95 |

| Boron Trichloride (BCl₃) in CH₂Cl₂ | -78 to 25 | 1 | Cleavage to 4-chlorophenol | >95 |